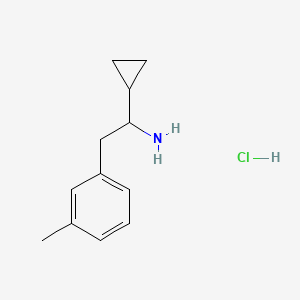
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212326-69-6 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 1-[2-(3-methylphenyl)cyclopropyl]ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride” is 1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 211.73 .Applications De Recherche Scientifique
Lewis Acid-Catalyzed Ring-Opening Reactions
A notable application involves the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, demonstrating a mild procedure that proceeds at room temperature while preserving the enantiomeric purity of cyclopropane derivatives. This method has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, showcasing its potential in drug synthesis (Lifchits & Charette, 2008).
Synthesis of Branched Tryptamines
The synthesis of branched tryptamines through the domino Cloke-Stevens/Grandberg rearrangement of cyclopropylketone arylhydrazones represents another application. This method facilitates the formation of tryptamine derivatives with aryl groups in the α-position to the amino group, providing a pathway to synthesize enantiomerically pure tryptamine derivatives, which are of significant interest in medicinal chemistry (Salikov et al., 2017).
Palladium-Catalyzed Hydrocarbonation and Hydroamination
Further, the palladium-catalyzed hydrocarbonation and hydroamination of cyclopropenes with pronucleophiles have been studied. This reaction offers a route to allylated nucleophiles from cyclopropenes, demonstrating the utility of cyclopropyl derivatives in constructing complex molecular architectures (Nakamura et al., 2003).
Enantioselective Gelation and Helical Assembly Formation
Novel applications in material science include the enantioselective gelation response to chiral amines and hierarchical super-structured helical assembly formation by poly(phenylacetylene)s bearing cyclodextrin pendants. These materials demonstrate unique chiroptical properties and potential for chiral separation or enantioselective sensing applications (Maeda et al., 2011).
Mechanistic Insights into Amide Formation
Additionally, mechanistic studies have provided insights into amide formation by carbodiimide in aqueous media, which is crucial for bioconjugation applications. Understanding the reaction mechanism between carboxylic acids and amines in the presence of carbodiimide enhances the efficiency of amide bond formation, a fundamental reaction in organic synthesis and drug development (Nakajima & Ikada, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-(3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11;/h2-4,7,11-12H,5-6,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGNJDOEXXKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



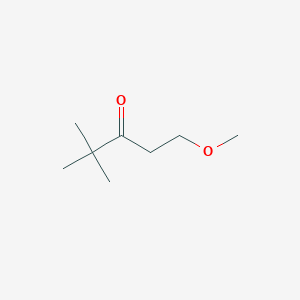
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
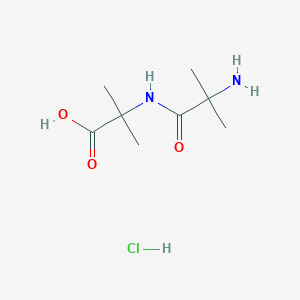

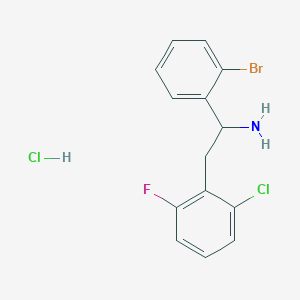

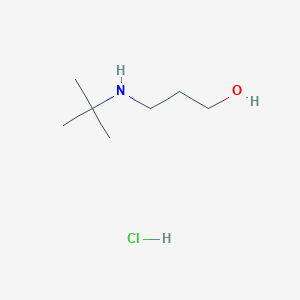
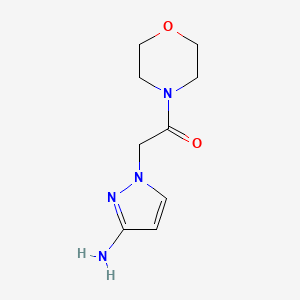
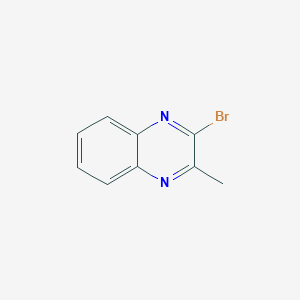
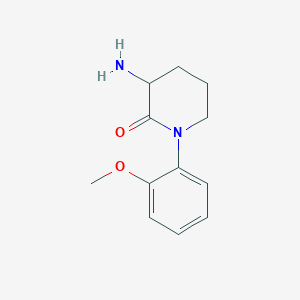
![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)